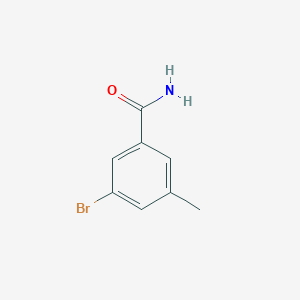

3-Bromo-5-methylbenzamide

描述

Overview of Benzamide (B126) Derivatives and their Significance in Organic and Medicinal Chemistry

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. As derivatives of benzoic acid, they serve as crucial building blocks in both organic synthesis and medicinal chemistry. walshmedicalmedia.comresearchgate.net The benzamide scaffold is a common substructure in a multitude of pharmaceutical agents, highlighting its importance in drug discovery. researchgate.net The versatility of the benzamide structure allows for a wide range of chemical modifications, leading to derivatives with diverse pharmacological activities. walshmedicalmedia.comontosight.ai

In the realm of medicinal chemistry, benzamide derivatives have been investigated for a broad spectrum of therapeutic applications. ontosight.ai Research has demonstrated that these compounds can exhibit antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular properties. walshmedicalmedia.com Certain benzamide analogues are utilized in psychiatry, such as sulpiride (B1682569) and amisulpride. walshmedicalmedia.com The ability of these compounds to interact with various biological targets, including enzymes, receptors, and ion channels, is a key factor driving their extensive study. researchgate.netontosight.ai For instance, some benzamides act as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are implicated in conditions such as glaucoma and Alzheimer's disease, respectively. nih.gov

The synthetic accessibility and stability of the benzamide core make it an attractive starting point for the development of new chemical entities. researchgate.net The functional groups on the benzene ring and the amide nitrogen can be readily altered, allowing chemists to fine-tune the electronic and steric properties of the molecule to optimize its biological activity and pharmacokinetic profile. ontosight.ai

Research Context of 3-Bromo-5-methylbenzamide within the Landscape of Halogenated Aromatic Amides

This compound belongs to the subgroup of halogenated aromatic amides. The introduction of halogen atoms, such as bromine, into an aromatic ring is a common strategy in medicinal chemistry to modulate a compound's properties. researchgate.net Halogenation can influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets. smolecule.com The presence of a bromine atom, as in this compound, can enhance the chemical reactivity of the molecule, making it a versatile intermediate for further synthetic transformations. lehighchemicals.com

Halogenated amides are recognized as important synthons in organic synthesis. nih.gov Electrophilic halogenation is a widely used technique by medicinal chemists to either pre-functionalize molecules for creating diverse compound libraries or to directly incorporate a halogen into a drug candidate to address metabolic issues or improve selectivity. researchgate.net Specifically, brominated benzamides are studied for their potential as anticancer agents and for their role in targeting bacterial enzymes. researchgate.net

The specific substitution pattern of this compound, with a bromine atom and a methyl group at the meta positions relative to the amide, provides a distinct chemical scaffold. This arrangement influences the electronic distribution and steric hindrance around the aromatic ring, which in turn dictates its reactivity and potential biological interactions. This compound serves as a valuable intermediate in the synthesis of more complex molecules in various research applications.

Historical Development of Research on Brominated Methylbenzamide Scaffolds and their Research Applications

The study of benzamide derivatives has a long history, with early research focusing on their synthesis and basic chemical properties. The development of new synthetic methodologies has allowed for the creation of a vast array of substituted benzamides, including brominated methylbenzamide scaffolds. Initially, the synthesis of such compounds might have relied on classical bromination and amidation reactions. researchgate.net

Over time, research has evolved towards more sophisticated applications of these scaffolds. Modern synthetic routes may employ advanced techniques like regioselective bromination using reagents such as N-bromosuccinimide (NBS) and catalytic methods for C-H bond functionalization to install the halogen atom with high precision. rsc.org The focus has shifted from simple synthesis to the strategic use of these compounds as key intermediates in the construction of complex, biologically active molecules. lehighchemicals.com

Brominated methylbenzamide derivatives have found applications in various areas of chemical research. They are used in structure-activity relationship (SAR) studies to understand how the position and nature of substituents on the benzamide core affect biological activity. lehighchemicals.com For example, studies on different isomers have shown that the position of the bromine atom can significantly impact the compound's efficacy. uct.ac.za The development of brominated benzamide derivatives continues to be an active area of research, with ongoing efforts to discover new applications in materials science and medicinal chemistry. nih.gov

Compound Data

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | epa.gov |

| CAS Number | 1007578-82-6 | epa.gov |

| Molecular Formula | C₈H₈BrNO | thermofisher.com |

| Molecular Weight | 214.06 g/mol | nih.gov |

| Appearance | White crystals or powder | thermofisher.com |

Spectroscopic Data of this compound

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amide protons (NH₂), and the methyl group protons. The aromatic protons would appear as multiplets in the aromatic region, with their coupling patterns providing information about their relative positions on the ring. The methyl protons would likely appear as a singlet. uva.nl

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the methyl carbon. uva.nlrsc.org

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 mass units (for ⁷⁹Br and ⁸¹Br isotopes). nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the amide group (typically in the range of 3100-3500 cm⁻¹), the C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and methyl groups. nih.gov

Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPYFXVFUMHIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727983 | |

| Record name | 3-Bromo-5-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007578-82-6 | |

| Record name | 3-Bromo-5-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 3 Bromo 5 Methylbenzamide

Mechanistic Investigations of Substitution Reactions

The substitution reactions of 3-Bromo-5-methylbenzamide are dictated by the electronic properties and directing effects of its three substituents: the bromo, methyl, and amide groups. These groups influence the susceptibility of the aromatic ring to attack by both nucleophiles and electrophiles.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For such a reaction to occur, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups. wikipedia.orgchemistrysteps.combyjus.com In this compound, the amide group (-CONH₂) is electron-withdrawing, while the methyl group (-CH₃) is electron-donating. The bromine atom serves as the leaving group.

Two primary mechanisms are considered for SNAr reactions:

Addition-Elimination Mechanism : This is the most common pathway for SNAr. wikipedia.org It involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com The reaction is then completed by the departure of the leaving group, which restores the aromaticity of the ring. chemistrysteps.com The rate of this reaction is significantly enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orgchemistrysteps.com In this compound, the electron-withdrawing amide group is meta to the bromine atom. This positioning provides only weak activation through an inductive effect, as it cannot participate in resonance stabilization of the intermediate. The presence of the electron-donating methyl group further disfavors this pathway. Consequently, the addition-elimination SNAr reaction is expected to be slow and require harsh conditions.

Elimination-Addition (Benzyne) Mechanism : This pathway typically occurs in the presence of a very strong base, such as sodium amide (NaNH₂). chemistrysteps.com The mechanism involves the elimination of a proton and the leaving group from adjacent carbons to form a highly reactive benzyne (B1209423) intermediate. chemistrysteps.com The nucleophile then adds to the benzyne, followed by protonation, to yield the substitution product. This mechanism does not require activation by electron-withdrawing groups. chemistrysteps.com Given the substitution pattern of this compound, this pathway could be a more viable, albeit still challenging, route for nucleophilic substitution if a sufficiently strong base is employed.

Electrophilic Aromatic Substitution Patterns

In Electrophilic Aromatic Substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. msu.edu The outcome of this reaction on a substituted benzene (B151609) ring is governed by the directing effects of the substituents already present.

The this compound molecule has three substituents influencing the position of an incoming electrophile:

Amide group (-CONH₂) : A deactivating group that directs incoming electrophiles to the meta position.

Bromo group (-Br) : A deactivating group that directs incoming electrophiles to the ortho and para positions.

Methyl group (-CH₃) : An activating group that directs incoming electrophiles to the ortho and para positions.

The available positions for substitution on the ring are C2, C4, and C6. The directing effects of the substituents converge on these positions:

Position C2 : ortho to the amide, ortho to the bromo group, and para to the methyl group.

Position C4 : meta to the amide, ortho to the bromo group, and ortho to the methyl group.

Position C6 : meta to the amide, para to the bromo group, and ortho to the methyl group.

The activating methyl group and the cumulative directing effects of the bromo and methyl groups strongly favor substitution at the C2, C4, and C6 positions, despite the deactivating nature of the amide and bromo groups. Steric hindrance may influence the relative yields of the different isomers.

| Reaction | Typical Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2/4/6-Nitro-3-bromo-5-methylbenzamide | The directing effects of the -Br and -CH₃ groups converge on positions 2, 4, and 6. The activating -CH₃ group promotes the reaction. |

| Bromination | Br₂, FeBr₃ | 2,3-Dibromo-5-methylbenzamide and/or 3,4-Dibromo-5-methylbenzamide | The combined directing influence of the existing substituents favors substitution at the remaining open positions on the ring. |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Likely low yield due to deactivating -CONH₂ and -Br groups. | The deactivating amide and bromo groups are generally incompatible with Friedel-Crafts catalysts, often leading to poor results. |

Exploration of Oxidation and Reduction Pathways

The functional groups of this compound—the methyl and amide groups—can be selectively transformed through oxidation and reduction reactions.

Selective Oxidation of Methyl and Amide Groups

The benzylic methyl group is susceptible to oxidation to form a carboxylic acid. This transformation is typically achieved using strong oxidizing agents. For instance, treatment with potassium permanganate (B83412) (KMnO₄) or chromic acid under heating would be expected to convert the methyl group into a carboxyl group, yielding 3-bromo-5-carbamoylbenzoic acid. The amide group is generally stable under these conditions. More modern and selective methods, such as site-selective electrooxidation, could potentially convert the methyl group to an aldehyde or its acetal (B89532) derivative, offering an alternative pathway to functionalized aromatic compounds. nih.gov

Controlled Reduction Reactions to Corresponding Amine Derivatives

The amide functionality of this compound can undergo reduction to form two distinct types of amine derivatives, depending on the chosen reaction conditions.

Reduction to a Benzylamine Derivative : The use of a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) reduces the carbonyl of the amide group (C=O) to a methylene (B1212753) group (-CH₂-). ucalgary.cachemistrysteps.com This reaction converts this compound into (3-Bromo-5-methylphenyl)methanamine. The mechanism involves the complete removal of the carbonyl oxygen. chemistrysteps.com

Hofmann Rearrangement to an Aniline Derivative : The Hofmann rearrangement (or Hofmann degradation) provides a method to convert a primary amide into a primary amine with one fewer carbon atom. ncert.nic.inwikipedia.org This reaction is typically carried out using bromine and a strong base like sodium hydroxide. ncert.nic.inbyjus.com The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the primary amine with the loss of carbon dioxide. wikipedia.orgbyjus.com Applying this reaction to this compound would yield 3-Bromo-5-methylaniline. vedantu.comdoubtnut.com

| Reaction Type | Reagents | Product | Structural Change |

|---|---|---|---|

| Amide Reduction | 1. LiAlH₄ 2. H₂O | (3-Bromo-5-methylphenyl)methanamine | -CONH₂ → -CH₂NH₂ |

| Hofmann Rearrangement | Br₂, NaOH, H₂O | 3-Bromo-5-methylaniline | -CONH₂ → -NH₂ (loss of C=O) |

Cross-Coupling Reactions for Advanced Molecular Architectures

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds and are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. nih.gov

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Reacting this compound with various boronic acids would allow for the synthesis of a wide array of biaryl and substituted aryl compounds.

Heck Reaction : The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.org This provides a direct method for the arylation of olefins, leading to substituted styrenes and other vinylated aromatic compounds.

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This is a highly effective method for synthesizing arylalkynes, which are valuable intermediates in organic synthesis.

| Reaction Name | Coupling Partner | General Product Structure | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Biaryl derivatives | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) |

| Heck | Alkene (e.g., Styrene) | Substituted alkenes | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base |

| Sonogashira | Terminal Alkyne | Arylalkynes | PdCl₂(PPh₃)₂ + CuI + Amine Base |

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the context of this compound, the bromine atom can be coupled with various aryl or heteroaryl boronic acids or esters to introduce new aromatic or heteroaromatic moieties. This reaction is instrumental in synthesizing complex biaryl structures, which are common motifs in biologically active molecules.

A general representation of the Suzuki-Miyaura coupling of this compound is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Arylboronic Acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 3-Aryl-5-methylbenzamide |

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired coupled product. The electronic and steric properties of the boronic acid coupling partner can also influence the reaction efficiency.

Heck Coupling Reactions

The Heck coupling reaction involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. For this compound, this reaction provides a route to introduce vinyl groups at the 3-position of the benzamide (B126) core. The products of these reactions, substituted styrenes, are valuable intermediates for further synthetic transformations.

A typical Heck coupling reaction involving this compound can be depicted as:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Alkene (e.g., Styrene) | Pd(OAc)2 | Et3N | DMF | 3-Vinyl-5-methylbenzamide derivative |

The success of the Heck reaction is dependent on factors such as the nature of the alkene, the catalyst system, and the reaction temperature.

Other Palladium-Catalyzed Coupling Transformations

Beyond Suzuki-Miyaura and Heck couplings, the bromine atom of this compound can participate in a range of other palladium-catalyzed transformations. These include, but are not limited to, the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds, and the Sonogashira coupling for the formation of carbon-carbon triple bonds.

The Buchwald-Hartwig amination allows for the introduction of primary or secondary amines at the 3-position, leading to the synthesis of 3-amino-5-methylbenzamide (B1523895) derivatives. This reaction is of significant importance in the synthesis of pharmaceuticals and other biologically active compounds.

The Sonogashira coupling enables the reaction of this compound with terminal alkynes to yield 3-alkynyl-5-methylbenzamide derivatives. These products can serve as precursors for more complex molecular architectures.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. This compound provides a versatile scaffold for such studies through derivatization at its three key positions: the amide nitrogen, the methyl group, and the bromine atom.

Amide Nitrogen Functionalization

The amide nitrogen of this compound can be functionalized to explore the impact of different substituents on biological activity. Common modifications include N-alkylation and N-arylation. These reactions typically involve deprotonation of the amide with a suitable base, followed by reaction with an alkyl or aryl halide. The resulting secondary or tertiary amides can exhibit altered physicochemical properties, such as solubility and lipophilicity, which can in turn affect their pharmacokinetic and pharmacodynamic profiles.

Methyl Group Modifications

The methyl group at the 5-position of the benzamide ring is another site for derivatization. One common strategy is benzylic bromination using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or AIBN). chadsprep.comyoutube.comscientificupdate.com This introduces a bromine atom onto the methyl group, creating a reactive handle for subsequent nucleophilic substitution reactions. The resulting benzylic bromide can be converted to a variety of functional groups, including alcohols, ethers, amines, and nitriles, allowing for a systematic exploration of the steric and electronic requirements at this position for optimal biological activity.

Bromine Atom Derivatization and Replacement Reactions

As discussed in the context of palladium-catalyzed reactions, the bromine atom is the most versatile position for derivatization. In addition to the coupling reactions mentioned, the bromine can be replaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions, although this typically requires activation by strongly electron-withdrawing groups on the aromatic ring. libretexts.org Alternatively, the bromine can be converted into an organometallic reagent, such as a Grignard or organolithium species, which can then react with various electrophiles to introduce a wide range of substituents. These derivatization strategies at the 3-position are fundamental for probing the SAR of this class of compounds.

Advanced Spectroscopic Characterization and Analytical Research for Benzamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton NMR (¹H NMR) analysis of 3-Bromo-5-methylbenzamide allows for the identification and characterization of every unique proton in the molecule. The spectrum is anticipated to show distinct signals for the aromatic protons, the amide protons, and the methyl group protons. The electron-withdrawing effects of the bromine atom and the amide group, alongside the electron-donating nature of the methyl group, influence the chemical shifts of the aromatic protons.

The expected ¹H NMR signals in a solvent like deuterochloroform (CDCl₃) are detailed below. The amide protons often appear as a broad singlet due to quadrupole broadening and exchange phenomena. The three aromatic protons are chemically distinct and are expected to appear as finely split singlets or multiplets due to small meta-couplings.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -CH₃ | ~2.38 | Singlet (s) | N/A | 3H |

| Ar-H (Position 4) | ~7.57 | Singlet (s) / Triplet (t) | Small meta-coupling | 1H |

| Ar-H (Position 2) | ~7.79 | Singlet (s) / Triplet (t) | Small meta-coupling | 1H |

| Ar-H (Position 6) | ~7.91 | Singlet (s) / Triplet (t) | Small meta-coupling | 1H |

| -CONH₂ | ~5.5 - 6.5 | Broad Singlet (br s) | N/A | 2H |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift influenced by its bonding environment and the electronic effects of neighboring substituents.

The carbonyl carbon of the amide group is expected to appear significantly downfield (165-175 ppm). The aromatic carbons will resonate in the typical range of 120-145 ppm. The carbon atom bonded to the electronegative bromine (C3) will be shifted to a higher frequency, while the methyl carbon will appear upfield.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ | ~21.0 |

| C -Br (C3) | ~122.0 |

| C -H (C6) | ~126.5 |

| C -H (C4) | ~130.0 |

| C -CONH₂ (C1) | ~134.0 |

| C -H (C2) | ~135.0 |

| C -CH₃ (C5) | ~140.0 |

| -C =O | ~170.0 |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. sdsu.edu For this compound, COSY would primarily show weak cross-peaks between the meta-coupled aromatic protons (H2, H4, and H6), helping to confirm their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu HSQC is essential for definitively assigning each protonated carbon in the aromatic ring and the methyl group by linking the ¹H signals to their corresponding ¹³C signals. columbia.edu For instance, the proton signal at ~2.38 ppm would show a cross-peak with the carbon signal at ~21.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds. columbia.edu This is invaluable for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. Key expected correlations for this compound would include cross-peaks from the methyl protons to the aromatic carbons C4, C5, and C6, and from the aromatic protons to the carbonyl carbon, thus confirming the entire connectivity of the molecule. nih.gov

The amide C-N bond in benzamides possesses a significant double bond character due to resonance, leading to restricted rotation. This can result in distinct conformations. Advanced NMR techniques, such as variable-temperature NMR and Lanthanide-Induced-Shift (LIS) analysis, are used to study this rotational barrier and the preferred orientation of the amide group relative to the aromatic ring. nih.gov Studies on various substituted benzamides have shown that the planarity and conformational equilibria can be influenced by the nature and position of substituents on the ring. nih.gov For this compound, such analyses would reveal the energy barrier to rotation around the C1-C(O) bond and determine the most stable spatial arrangement of the amide group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₈H₈BrNO), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 213 and 215).

Key fragmentation pathways would likely involve the loss of the amide group (-NH₂) to form a bromomethylbenzoyl cation or cleavage of the C-Br bond.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z Value (for ⁷⁹Br/⁸¹Br) | Ion Identity | Description |

| 213 / 215 | [C₈H₈BrNO]⁺ | Molecular Ion [M]⁺ |

| 197 / 199 | [C₈H₆BrO]⁺ | Loss of ammonia (B1221849) [M-NH₂]⁺ |

| 184 / 186 | [C₇H₆BrO]⁺ | Formation of bromobenzoyl cation [M-CONH₂]⁺ |

| 134 | [C₈H₈NO]⁺ | Loss of Bromine atom [M-Br]⁺ |

| 106 | [C₇H₆O]⁺ | Formation of benzoyl cation from [M-Br]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound, HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass. This technique is crucial for confirming the elemental composition and providing unequivocal evidence for the compound's identity.

Calculated Exact Mass for C₈H₈⁷⁹BrNO: 212.98436 Da

Calculated Exact Mass for C₈H₈⁸¹BrNO: 214.98231 Da

The observation of these exact masses would definitively confirm the molecular formula of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are invaluable for identifying the functional groups present in a molecule. nih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. acs.org Both techniques provide a unique "fingerprint" based on the vibrational modes of the molecule's chemical bonds.

The benzamide (B126) moiety possesses several characteristic vibrational modes that are readily identifiable in IR and Raman spectra. These signatures arise from the amide group (-CONH₂) and the substituted benzene ring.

N-H Stretching: Primary amides typically show two distinct bands in the 3200-3600 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. Hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. acs.org

C=O Stretching (Amide I band): This is one of the most characteristic absorptions in amides, appearing as a strong band typically between 1630 and 1690 cm⁻¹. acadpubl.eu Its position is sensitive to the physical state, hydrogen bonding, and electronic effects of substituents on the aromatic ring.

N-H Bending (Amide II band): This band, resulting from a combination of N-H in-plane bending and C-N stretching, is found between 1550 and 1650 cm⁻¹. tsijournals.com

C-N Stretching (Amide III band): The amide III band is weaker and appears in the 1200-1350 cm⁻¹ range. tsijournals.com

Aromatic C-H and C=C Stretching: The aromatic ring gives rise to C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1650 cm⁻¹ region. acadpubl.eu

Substituent Vibrations: The C-Br and C-CH₃ bonds will also have characteristic stretching and bending vibrations, typically appearing in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic IR and Raman Vibrational Frequencies for the Benzamide Moiety

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3200 - 3600 | Stretching of the amine N-H bonds. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene ring. |

| C=O Stretch (Amide I) | 1630 - 1690 | Carbonyl group stretching, very strong in IR. acadpubl.eu |

| N-H Bend (Amide II) | 1550 - 1650 | In-plane bending of N-H bonds coupled with C-N stretch. tsijournals.com |

| Aromatic C=C Stretch | 1400 - 1650 | Stretching of carbon-carbon bonds within the benzene ring. acadpubl.eu |

| C-N Stretch (Amide III) | 1200 - 1350 | Stretching of the carbon-nitrogen bond. tsijournals.com |

| C-H In-Plane Bend | 1000 - 1300 | Bending of aromatic C-H bonds within the plane of the ring. acadpubl.eu |

| C-H Out-of-Plane Bend | 650 - 1000 | Bending of aromatic C-H bonds out of the plane of the ring. |

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard tool for the analysis and interpretation of vibrational spectra. diva-portal.orgacs.org These computational methods allow for the prediction of IR and Raman spectra from first principles. researchgate.net

The process typically involves:

Geometry Optimization: The equilibrium geometry of the molecule (e.g., this compound) is calculated to find its most stable conformation.

Frequency Calculation: At the optimized geometry, the vibrational frequencies and their corresponding intensities are computed. diva-portal.org

Spectral Simulation: The calculated frequencies and intensities are used to generate a theoretical spectrum.

This approach is highly valuable for several reasons. It aids in the definitive assignment of complex vibrational bands, which can be challenging in the crowded fingerprint region of an experimental spectrum. nih.gov By comparing the calculated spectrum with the experimental one, researchers can confirm the molecular structure and gain insights into conformational isomers. nih.gov Furthermore, discrepancies between theoretical (calculated for a single, isolated molecule) and experimental (often measured in a solid or liquid state) spectra can provide information about intermolecular interactions, such as hydrogen bonding. diva-portal.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.compurechemistry.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, one can generate an electron density map and build an atomic model of the molecule, revealing exact bond lengths, bond angles, and torsional angles. mdpi.comresearchgate.net

The crystal structures of numerous substituted benzamides have been determined, revealing common structural motifs and intermolecular interactions. iucr.orgacs.org A key feature in the crystal packing of primary benzamides is the formation of hydrogen-bonded dimers. researchgate.net The amide groups of two molecules typically form a centrosymmetric R²₂(8) ring motif through a pair of N-H···O hydrogen bonds. These dimers then often arrange into tapes or sheets. acs.org

Table 3: Representative Crystallographic Data for Substituted Benzamides

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Crystal System | Monoclinic, Triclinic, Orthorhombic | Describes the symmetry of the unit cell. iucr.org |

| Space Group | e.g., P2₁/c, P-1 | Defines the specific symmetry elements within the crystal. iucr.orgacs.org |

| Hydrogen Bonding | N-H···O interactions forming R²₂(8) dimers. researchgate.net | Primary interaction governing the supramolecular assembly. |

| C=O Bond Length | ~1.23 - 1.25 Å | Typical double bond character. |

| C-N Bond Length | ~1.32 - 1.34 Å | Partial double bond character due to resonance. |

While this compound itself is not chiral, X-ray crystallography is a primary and unambiguous method for determining the absolute configuration of chiral molecules, including chiral analogues of benzamides. nih.govpurechemistry.org Absolute configuration refers to the specific 3D spatial arrangement of atoms at a stereocenter. purechemistry.org

For a chiral compound that forms a suitable single crystal, X-ray diffraction analysis, particularly when using anomalous dispersion effects, can distinguish between a molecule and its non-superimposable mirror image (enantiomer). spark904.nl This is often achieved by calculating the Flack parameter, which should be close to 0 for the correct enantiomer and close to 1 for the incorrect one. This technique provides a definitive assignment of R or S configuration at each chiral center without the need for reference materials, making it a "gold standard" in stereochemical analysis. nih.gov This is critically important in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable in the pharmaceutical industry for ensuring the purity, and enabling the isolation, of active pharmaceutical ingredients and intermediates. For a compound such as this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as powerful tools for analytical characterization and quality control.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility allows for both the quantitative determination of purity and the isolation of the compound from reaction mixtures or impurities.

Analytical HPLC:

For analytical purposes, reversed-phase HPLC is the most common and effective method for assessing the purity of this compound. This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used in conjunction with a polar mobile phase. The separation is achieved by a gradient elution, where the composition of the mobile phase is varied over time to elute compounds with a range of polarities.

A typical analytical HPLC method for this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous component (like water with a pH modifier such as formic acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.net The use of a gradient, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration, ensures the elution of both polar impurities and the less polar main compound. Detection is commonly performed using a UV detector, as the benzene ring in the benzamide structure provides strong chromophores. researchgate.net

Interactive Data Table: Representative Analytical HPLC Parameters for Benzamide Compounds

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Preparative HPLC:

When the goal is to isolate a pure sample of this compound for further studies, preparative HPLC is employed. lcms.cz The principles are the same as analytical HPLC, but it is performed on a larger scale to handle higher sample loads. This involves using wider columns, larger particle sizes in the stationary phase, and higher flow rates. The goal is to maximize throughput while maintaining sufficient resolution to separate the target compound from its impurities. lcms.cz

Fraction collection is a key aspect of preparative HPLC, where the eluent is collected in separate vials as it exits the detector. The fractions corresponding to the peak of this compound are then combined and the solvent is evaporated to yield the purified compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components Analysis

Gas Chromatography-Mass Spectrometry is a highly sensitive and selective technique used for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC-MS is invaluable for identifying volatile impurities, starting materials, or byproducts that may be present in a sample.

The process involves injecting a vaporized sample into a long, thin capillary column. An inert carrier gas (usually helium) carries the sample through the column, which separates the components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio.

For the analysis of halogenated compounds like this compound, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is often used. The mass spectrometer provides not only quantitative information but also structural information through the fragmentation pattern of the molecule. The presence of bromine is often indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (due to the 79Br and 81Br isotopes).

Interactive Data Table: Typical GC-MS Parameters for the Analysis of Benzamide-Related Volatiles

| Parameter | Value |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Mass Range | 50-500 amu |

| Transfer Line Temp | 280 °C |

Comprehensive Review of Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications Relevant to Benzamides

Spectroscopic techniques are fundamental in the pharmaceutical and biopharmaceutical fields for the structural elucidation and characterization of molecules. For benzamide derivatives, including this compound, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed molecular-level information. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both 1H NMR and 13C NMR are routinely used.

1H NMR: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the 1H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the amide protons. The aromatic region would show a specific splitting pattern corresponding to the 1,3,5-trisubstituted benzene ring. The methyl group would appear as a singlet, and the -NH2 protons of the amide would also likely appear as a broad singlet.

13C NMR: This technique provides information about the different carbon atoms in a molecule. The 13C NMR spectrum of this compound would show distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), and the methyl carbon.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide group (typically two bands in the region of 3100-3500 cm-1), the C=O stretching of the amide (a strong band around 1650 cm-1), and C-H stretching from the aromatic ring and the methyl group. nist.gov The C-Br stretching vibration would appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS):

As discussed in the GC-MS section, mass spectrometry is crucial for determining the molecular weight of a compound and providing structural information through fragmentation analysis. researchgate.net For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of bromine, which would result in two molecular ion peaks of nearly equal abundance, M+ and M+2. Common fragmentation patterns for benzamides include the loss of the amide group and cleavage of the aromatic ring. libretexts.org

In the context of pharmaceutical and biopharmaceutical applications, these spectroscopic techniques are vital for:

Structure Confirmation: Ensuring that the synthesized compound has the correct chemical structure.

Purity Assessment: Identifying and quantifying impurities.

Stability Studies: Monitoring the degradation of the drug substance under various conditions.

Characterization of Metabolites: Identifying the structure of metabolites in drug metabolism studies.

The application of these advanced analytical and spectroscopic methods is critical for ensuring the quality, safety, and efficacy of pharmaceutical products containing benzamide derivatives.

Computational Chemistry and Modeling Approaches for Benzamide Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, grounded in the principles of quantum mechanics, provide a detailed understanding of the electronic properties and reactivity of molecules like 3-Bromo-5-methylbenzamide.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net For benzamide (B126) derivatives, DFT calculations are employed to elucidate how different substituents on the benzene (B151609) ring influence the electronic distribution and reactivity. researchgate.net

Furthermore, DFT is a powerful tool for predicting spectroscopic properties. Theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to confirm molecular structures. researchgate.netchemrxiv.org These calculations help in the assignment of vibrational modes to specific bonds and functional groups within the molecule. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental NMR spectra. researchgate.netmdpi.com Time-dependent DFT (TD-DFT) can also be used to predict electronic absorption spectra, providing insights into the molecule's behavior upon interaction with light. researchgate.net

Table 1: Illustrative DFT-Calculated Vibrational Frequencies for this compound This table presents hypothetical data representative of a typical DFT output for vibrational analysis.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|

| N-H stretch (asymmetric) | Amide (-CONH₂) | 3550 | 3480 |

| N-H stretch (symmetric) | Amide (-CONH₂) | 3430 | 3370 |

| C-H stretch (aromatic) | Benzene Ring | 3100 | 3085 |

| C-H stretch (aliphatic) | Methyl (-CH₃) | 2980 | 2965 |

| C=O stretch (Amide I) | Amide (-CONH₂) | 1695 | 1670 |

| N-H bend (Amide II) | Amide (-CONH₂) | 1620 | 1605 |

| C-Br stretch | Bromo group | 680 | 675 |

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of a molecule and determining their relative energies. For flexible molecules like many benzamide derivatives, rotation around single bonds can lead to various conformers. nih.gov Computational methods can map the potential energy surface as a function of specific dihedral angles, revealing low-energy, stable conformations and the energy barriers between them. nih.gov

This analysis is crucial because the lowest-energy conformation in a vacuum may not be the "active" conformation when the molecule binds to a biological target. nih.gov Understanding the energy landscape provides insight into the molecule's flexibility and the range of shapes it can adopt to interact with a receptor's binding site. kent.ac.uk For benzamide derivatives, the orientation of the amide group relative to the aromatic ring is a key conformational feature that significantly influences molecular interactions. nih.gov

Molecular Docking and Dynamics Simulations for Biological Interactions

To understand how a compound like this compound might function in a biological system, computational techniques are used to simulate its interaction with potential protein targets.

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein). researchgate.netnih.gov This technique is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential inhibitors or activators. nih.gov For benzamide derivatives, docking studies can reveal how the molecule fits into the active site of an enzyme or the binding pocket of a receptor. nih.govacs.org

The simulation calculates a docking score, which estimates the binding free energy, indicating the strength of the interaction. nih.gov Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-protein complex. nih.govmdpi.com This information helps to explain the molecule's activity and provides a rational basis for designing derivatives with improved potency and selectivity. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with Potential Protein Targets This table presents hypothetical data to demonstrate the output of a molecular docking study.

| Protein Target | Target Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Hydrolase | -8.5 | Trp84, Tyr334, Phe330 |

| mGluR5 | GPCR | -9.2 | Ser654, Pro655, Tyr659 |

| QcrB (M. tuberculosis) | Oxidoreductase | -7.9 | Tyr61, Arg47, Phe65 |

| Sodium Taurocholate Cotransporting Polypeptide (NTCP) | Transporter | -8.8 | Ser267, Phe112, Asn116 |

Allosteric modulators are substances that bind to a receptor at a site topographically distinct from the primary (orthosteric) binding site for the endogenous ligand. wikipedia.orgrsc.org This binding induces a conformational change in the receptor, which in turn alters the receptor's affinity or efficacy for the orthosteric ligand. nih.gov Benzamide derivatives have been identified as allosteric modulators for various receptors, including metabotropic glutamate (B1630785) receptors (mGluRs) and neuronal nicotinic receptors (nAChRs). mdpi.comnih.gov

Molecular dynamics (MD) simulations can be used to study the conformational changes induced by the binding of an allosteric modulator. MD provides a dynamic view of the ligand-receptor complex over time, allowing researchers to observe how the protein structure adapts and shifts in response to the ligand. mdpi.com These simulations are crucial for understanding the mechanism of allosteric modulation and how subtle changes in a ligand's structure can lead to significant differences in biological response, such as acting as a positive allosteric modulator (PAM), which enhances receptor activity, or a negative allosteric modulator (NAM), which reduces it. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find the best equation relating these descriptors to the observed activity. researchgate.netscirp.org

For a series of benzamide derivatives, relevant descriptors might include:

Electronic properties: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton steric parameters).

Hydrophobic properties: The logarithm of the partition coefficient (logP), which measures lipophilicity. researchgate.net

Topological indices: Descriptors that quantify molecular shape and branching.

Once a statistically robust QSAR model is developed, it can be used to predict the biological activity of new, yet-to-be-synthesized benzamide derivatives. nih.govnih.gov This predictive power makes QSAR an invaluable tool in medicinal chemistry for prioritizing which compounds to synthesize and test, thereby saving time and resources in the drug discovery process. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies of Benzamide Derivatives This table lists typical descriptors calculated for a compound like this compound in a QSAR analysis.

| Descriptor Class | Descriptor Name | Description |

|---|---|---|

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | |

| Dipole Moment | Measure of the molecule's overall polarity | |

| Steric / Size | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule |

| Molecular Volume (MV) | The volume occupied by the molecule | |

| Hydrophobic | LogP | Octanol-water partition coefficient, a measure of lipophilicity |

| Polar Surface Area (PSA) | Surface sum over all polar atoms, related to membrane permeability | |

| Topological | Wiener Index | A distance-based index related to molecular branching |

Development of Predictive Models for Biological Efficacy

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern computational drug design. mdpi.com These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For benzamide derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to guide the design of potent inhibitors for various therapeutic targets. tandfonline.com

In a notable study focused on N-methyl-4-(4-pyrazolidinyl) benzamides as Rho-associated kinase-1 (ROCK1) inhibitors, researchers developed robust CoMFA and CoMSIA models. tandfonline.com These models demonstrated high predictability, confirmed by satisfactory validation parameters. tandfonline.com The CoMFA model yielded a cross-validated q² of 0.616 and a non-cross-validated R² of 0.972, while the superior CoMSIA model produced a q² of 0.740 and an R² of 0.982. tandfonline.com Such models are crucial for forecasting the biological efficacy of newly designed benzamide derivatives, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency. tandfonline.com Computational analysis can also interpret observed activity trends, such as how electron-donating groups or the introduction of specific moieties like hydroxy groups can enhance the desired biological properties. nih.gov

Table 1: Validation Parameters of 3D-QSAR Models for Benzamide-based ROCK1 Inhibitors

| Model | q² (Cross-validated correlation coefficient) | R² (Non-cross-validated correlation coefficient) | ONC (Optimal Number of Components) | r²_pred (Predictive R²) |

|---|---|---|---|---|

| CoMFA | 0.616 | 0.972 | 4 | 0.983 |

| CoMSIA | 0.740 | 0.982 | 6 | 0.824 |

De Novo Design of Novel Benzamide Derivatives

De novo design involves the computational creation of novel molecular structures with desired pharmacological properties, either from scratch or by elaborating on an existing molecular fragment. nih.govbenevolent.com This approach is particularly valuable for exploring new chemical space and generating innovative drug candidates that are not merely analogs of existing compounds. benevolent.com For benzamide derivatives, de novo design software can utilize the benzamide scaffold as a starting point to build new molecules tailored to fit the active site of a specific biological target. nih.gov

One successful application of this strategy involved the design of novel class I selective lysine (B10760008) deacetylase (KDAC) inhibitors. nih.gov Using the de novo design program SPROUT, researchers generated new molecules incorporating the 2-acylaminoaniline headgroup characteristic of some benzamide inhibitors. nih.gov The software predicted the binding affinity of the newly designed compounds, calculating "scores" that indicated good occupancy within the enzyme's active site. nih.gov This process led to the identification of a potent KDAC inhibitor with a preference for the HDAC1 isoform. nih.gov Molecular docking, often used as an independent check, can further validate the binding modes and affinities of these computationally generated structures. nih.gov This methodology illustrates how a core structure like this compound could be used as a foundation to design entirely new series of compounds with optimized interactions and efficacy.

Table 2: Predicted Binding Affinities of De Novo Designed Benzamide Derivatives

| Compound | Target | Design Software | Predicted Binding Energy (ΔGbind, kcal/mol) | Reference Compound Binding Energy (kcal/mol) |

|---|---|---|---|---|

| Compound 3 | HDLP (HDAC Homologue) | SPROUT / AutoDock 3.0 | -13.0 to -14.0 | Entinostat (-11.6) |

| Compound 7 | HDLP (HDAC Homologue) | SPROUT / AutoDock 3.0 | -13.0 to -14.0 |

In Silico Screening for Target Identification and Lead Optimization

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. patsnap.com This process allows for the rapid assessment of vast numbers of compounds, significantly narrowing the field for experimental testing. patsnap.com Molecular docking is a primary method used in virtual screening, where the conformation of a ligand is predicted when it is bound to the active site of a receptor. mdpi.com The simulation returns a score suggesting the binding affinity, helping to rank compounds for further investigation. mdpi.combohrium.com

Table 3: Example Outcomes of In Silico Screening and Optimization

| Compound Series | Target | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Benzamide Derivatives | ROCK1 | Virtual Screening, Molecular Dynamics | Identified VS03 and VS05 with superior predicted activities and docking scores. tandfonline.com | tandfonline.com |

| Benzamide Derivatives | PARP-1 | Structure-based Optimization | Optimized lead to Compound 13f with IC₅₀ of 0.25 nM. nih.gov | nih.gov |

| Benzamide Derivatives | Sigma-1 Receptor (S1R) | Molecular Docking | Explained improved affinity of Compound 2 via enhanced ionic interaction and a new H-bond. mdpi.com | mdpi.com |

| Benzamide Derivatives | Tubulin (Colchicine Site) | SAR, X-ray Co-crystal Structure | Identified Compound 48 with robust in vivo antitumor efficacy. nih.gov | nih.gov |

Biological and Pharmacological Research Applications of Benzamide Compounds

In Vitro Evaluation of Biological Activities

The therapeutic potential of benzamide (B126) derivatives is a subject of extensive research, with numerous studies exploring their efficacy in various biological assays. These investigations are crucial in elucidating the structure-activity relationships that govern the pharmacological effects of this class of compounds.

Antimicrobial Efficacy Assessments

Benzamide derivatives have been investigated for their potential as antimicrobial agents against a range of pathogenic microorganisms. The core benzamide structure serves as a versatile scaffold for the development of novel antibacterial and antifungal compounds.

Research into N-benzamide derivatives has demonstrated their activity against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized benzamide compounds have shown notable zones of inhibition against Escherichia coli and Bacillus subtilis. researchgate.net The antimicrobial activity is often attributed to the specific substitutions on the benzamide ring system.

Similarly, derivatives of 3-methoxybenzamide (B147233) have been synthesized and evaluated as potential inhibitors of the bacterial cell division protein FtsZ. mdpi.com One such derivative, compound 9, which features a fluorine substitution on the phenyl ring, exhibited significant antibacterial activity against M. smegmatis and S. aureus. mdpi.com These findings highlight the potential of benzamide derivatives as lead compounds for the development of new antibacterial agents that target essential cellular processes in bacteria. mdpi.com

Further studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have also indicated their activity primarily against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 2.5 to 5.0 mg/mL. acs.org The inclusion of these compounds in cyclodextrin (B1172386) complexes has been explored as a method to potentially enhance their biological activity. acs.org

Table 1: Antimicrobial Activity of Selected Benzamide Derivatives

| Compound/Derivative | Target Organism(s) | Observed Effect | Reference |

|---|---|---|---|

| N-Benzamide derivatives | E. coli, B. subtilis | Zones of inhibition | researchgate.net |

| 3-Methoxybenzamide derivative (Compound 9) | M. smegmatis, S. aureus | Antibacterial activity | mdpi.com |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | MIC = 2.5–5.0 mg/mL | acs.org |

Anticancer Activity Profiling in Various Cell Lines

The anticancer potential of benzamide derivatives has been a significant area of focus in medicinal chemistry. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often through the modulation of key cellular pathways involved in cancer progression.

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed as inhibitors of fibroblast growth factor receptor-1 (FGFR1). One of the most promising compounds from this series, C9, demonstrated inhibitory activity against five non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. The IC50 values for compound C9 were determined to be 1.36 ± 0.27 µM in NCI-H520, 1.25 ± 0.23 µM in NCI-H1581, 2.31 ± 0.41 µM in NCI-H226, 2.14 ± 0.36 µM in NCI-H460, and 1.85 ± 0.32 µM in NCI-H1703 cell lines.

In another study, derivatives of 3,4,5-trihydroxy-N-alkyl-benzamide, synthesized from gallic acid, were evaluated for their anticancer effects on the colon carcinoma HCT-116 cell line. While the synthesized derivatives generally showed lower anticancer activity compared to the parent compound, gallic acid, and the positive control, doxorubicin, the 3,4,5-trihydroxy-N-hexyl-benzamide derivative (7) exhibited the strongest inhibitory effect among the synthesized compounds with an IC50 value of 0.07 µM. nih.gov This suggests that the nature of the N-alkyl substituent plays a crucial role in the cytotoxic activity of these benzamide derivatives. nih.gov

Table 2: Anticancer Activity of Selected Benzamide Derivatives

| Compound/Derivative | Cell Line(s) | IC50 Value(s) | Reference |

|---|---|---|---|

| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide (C9) | NCI-H520, NCI-H1581, NCI-H226, NCI-H460, NCI-H1703 | 1.36 ± 0.27 µM, 1.25 ± 0.23 µM, 2.31 ± 0.41 µM, 2.14 ± 0.36 µM, 1.85 ± 0.32 µM | |

| 3,4,5-trihydroxy-N-hexyl-benzamide (7) | HCT-116 | 0.07 µM | nih.gov |

Enzyme Inhibition Assays (e.g., HIV-1 Integrase, Kinases)

Benzamide derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases. Their ability to interact with the active sites of enzymes makes them attractive candidates for drug design and development.

One area of investigation has been their role as α-glucosidase inhibitors, which are important in the management of type 2 diabetes. A study on novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netsnmjournals.orgthiazin-2-yl)-N-arylacetamides revealed that several derivatives were potent inhibitors of the α-glucosidase enzyme. nih.gov Specifically, derivatives 11c, 12a, 12d, 12e, and 12g emerged as significant inhibitors, with IC50 values indicating their potential for development as antidiabetic agents. nih.gov

Furthermore, a library of novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones was synthesized and tested for their inhibitory activity against α-glucosidase and α-amylase. Many of these derivatives displayed good enzyme inhibitory activity. Notably, compound 3j, which contains 3,5-di-NO2 functional groups on the aromatic ring, exhibited excellent activity with IC50 values of 0.051 mM for α-glucosidase and 0.0082 mM for α-amylase. core.ac.uk

Table 3: Enzyme Inhibition by Selected Benzamide Derivatives

| Compound/Derivative | Target Enzyme(s) | IC50 Value(s) | Reference |

|---|---|---|---|

| 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netsnmjournals.orgthiazin-2-yl)-N-arylacetamides (11c, 12a, 12d, 12e, 12g) | α-glucosidase | Potent inhibition observed | nih.gov |

| 3-(3,5-dinitrobenzoyl)-2-thioxoimidazolidin-4-one (3j) | α-glucosidase, α-amylase | 0.051 mM, 0.0082 mM | core.ac.uk |

Receptor Binding Studies (e.g., Dopamine (B1211576) D2 Receptors)

Benzamide derivatives are well-known for their interaction with various receptors, particularly dopamine receptors, which are key targets in the treatment of neuropsychiatric disorders. The affinity of these compounds for specific receptors is a critical determinant of their pharmacological profile.

Substituted benzamides have been extensively studied as ligands for the dopamine D2 receptor. snmjournals.org Several iodinated benzamides, structurally related to sulpiride (B1682569), have been developed and shown to have high affinity for the D2 receptor. snmjournals.org For example, compounds like epidepride (B19907) and ioxipride have demonstrated very high affinity with KD values of 0.057 nM and 0.070 nM, respectively. snmjournals.org The binding affinity of these benzamides is influenced by factors such as their lipophilicity. snmjournals.org

In addition to dopamine receptors, novel benzamide derivatives have been designed and synthesized as agonists for the sigma-1 receptor (S1R). mdpi.com These compounds have shown excellent S1R-binding affinity and high selectivity. mdpi.com The interaction of these benzamide derivatives with the S1R has been investigated through docking studies, revealing key interactions with amino acid residues such as Asp126 and Glu172. mdpi.com

Table 4: Receptor Binding Affinity of Selected Benzamide Derivatives

| Compound/Derivative | Target Receptor | Binding Affinity (KD/Ki) | Reference |

|---|---|---|---|

| Epidepride | Dopamine D2 | 0.057 nM | snmjournals.org |

| Ioxipride | Dopamine D2 | 0.070 nM | snmjournals.org |

| Novel Benzamide Derivatives | Sigma-1 Receptor (S1R) | High affinity and selectivity | mdpi.com |

BRD9 Epigenetic Reader Binding Assays

Bromodomain-containing protein 9 (BRD9) has emerged as a significant target in cancer research due to its role as an epigenetic reader that recognizes acetylated lysines on histones and other proteins. snmjournals.org The development of small molecule inhibitors that can specifically bind to the bromodomain of BRD9 is an active area of research.

Several potent and selective inhibitors of the BRD9 bromodomain have been developed. For instance, the chemical probes BI-7273 and BI-9564 have been identified with high-affinity binding to the BRD9 bromodomain, with KD values of 15.4 nM and 14.1 nM, respectively, as measured by isothermal titration calorimetry (ITC). acs.org These compounds have been instrumental in exploring the cellular functions of the BRD9 bromodomain. acs.org

Another selective chemical probe for BRD9, I-BRD9, has been discovered through structure-based design. I-BRD9 exhibits nanomolar binding affinity for BRD9 with a pKd of 8.7 and demonstrates high selectivity over other bromodomains, including the highly homologous BRD7. acs.org The selectivity of these inhibitors is crucial for minimizing off-target effects and is a key focus in their development. patsnap.com

Table 5: BRD9 Binding Affinity of Selected Inhibitors

| Compound/Inhibitor | Binding Affinity (KD/pKd) | Reference |

|---|---|---|

| BI-7273 | 15.4 nM (KD) | acs.org |

| BI-9564 | 14.1 nM (KD) | acs.org |

| I-BRD9 | 8.7 (pKd) | acs.org |

Molecular Mechanisms of Action

Understanding the molecular mechanisms through which benzamide compounds exert their biological effects is fundamental to their development as therapeutic agents. Research in this area has revealed that these compounds can modulate a variety of cellular processes, from enzyme activity and receptor signaling to epigenetic regulation.

In the context of anticancer activity, the molecular mechanism of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives has been linked to the inhibition of FGFR1. The lead compound, C9, was found to arrest the cell cycle at the G2 phase in non-small cell lung cancer cell lines. Furthermore, it induced cellular apoptosis and inhibited the phosphorylation of FGFR1, PLCγ1, and ERK in a dose-dependent manner, indicating its interference with key signaling pathways that drive cancer cell proliferation and survival.

The enzyme inhibitory action of benzamide derivatives has also been investigated at the molecular level. For example, kinetic analysis of the most potent α-glucosidase inhibitor from a series of 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones, compound 3j, revealed that it acts as a mixed-type inhibitor. core.ac.uk This suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, thereby effectively reducing the enzyme's catalytic activity. core.ac.uk

The mechanism of action for BRD9 inhibitors involves their binding to the acetyl-lysine binding pocket of the BRD9 bromodomain. patsnap.com This competitive binding prevents the interaction of BRD9 with acetylated histones, thereby disrupting the recruitment of the SWI/SNF chromatin remodeling complex to specific gene promoters. patsnap.com This, in turn, modulates the expression of genes that are critical for cell proliferation and survival, making BRD9 inhibitors a promising strategy for targeting certain types of cancer. patsnap.com The development of highly selective BRD9 inhibitors is a key goal, as this minimizes interference with other bromodomain-containing proteins and reduces the potential for off-target effects. patsnap.com

Investigation of Cellular Pathways

The intricate signaling networks within cells, such as those governing cell cycle progression and programmed cell death (apoptosis), are common targets for therapeutic intervention, particularly in oncology. Research into N-substituted benzamides has revealed their potential to modulate these fundamental cellular processes.

One study investigating the mechanism of apoptosis induction by the N-substituted benzamide, declopramide (B1670142), demonstrated its ability to trigger the intrinsic mitochondrial pathway in cancer cell lines. nih.gov This process was characterized by the release of cytochrome c from the mitochondria into the cytosol, a key event that initiates the apoptotic cascade. nih.gov The release of cytochrome c subsequently led to the activation of caspase-9, an initiator caspase that plays a crucial role in this pathway. nih.gov The activation of caspase-9 ultimately results in the execution of apoptosis, leading to the dismantling of the cell. nih.gov

Furthermore, the study observed that prior to the onset of apoptosis, declopramide induced a cell cycle block at the G2/M phase. nih.gov This suggests that the compound may first halt cell proliferation before initiating programmed cell death. This dual action of cell cycle arrest and apoptosis induction is a desirable characteristic for anti-cancer agents. The pro-apoptotic effects of declopramide were inhibited by the overexpression of the anti-apoptotic protein Bcl-2, further confirming the involvement of the mitochondrial pathway. nih.gov

While these findings are specific to declopramide, the shared benzamide core suggests that 3-Bromo-5-methylbenzamide could potentially exhibit similar activities. The bromo and methyl substitutions on the benzene (B151609) ring would influence its electronic and steric properties, which could in turn affect its interaction with biological targets involved in cell cycle regulation and apoptosis. Further research is necessary to elucidate the specific effects of this compound on these cellular pathways.

Modulation of Enzymes and Ion Channels

Substituted benzamides have been shown to interact with a wide range of enzymes and ion channels, highlighting their potential as modulators of various physiological processes. Their ability to selectively bind to and alter the function of these proteins forms the basis for their therapeutic applications.

One of the most well-documented targets of substituted benzamides is the family of dopamine receptors, which are G-protein coupled receptors that function as ion channels. nih.gov For instance, many atypical antipsychotic drugs are substituted benzamides that exhibit high affinity for dopamine D2, D3, and D4 receptors. nih.govnih.gov Their therapeutic effect in conditions like schizophrenia is attributed to their ability to modulate dopaminergic neurotransmission. nih.gov Additionally, some substituted benzamides have been found to interact with serotonin (B10506) receptors, such as the 5-HT7 receptor, further expanding their potential applications in treating neuropsychiatric disorders. drugbank.com

Beyond neurotransmitter receptors, substituted benzamides have also demonstrated inhibitory activity against various enzymes. For example, certain benzamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key enzymes in the inflammatory pathway. drugbank.com This suggests a potential role for this class of compounds in the development of anti-inflammatory drugs.

Moreover, some benzamide derivatives have been identified as potent inhibitors of tubulin polymerization. drugdesign.org Tubulin is a critical component of the cytoskeleton and plays a vital role in cell division. By disrupting tubulin dynamics, these compounds can arrest cancer cells in mitosis and induce apoptosis, making them promising candidates for cancer therapy. drugdesign.org

Given the diverse range of enzymes and ion channels modulated by substituted benzamides, it is plausible that this compound could also exhibit activity against one or more of these targets. The specific nature and potency of its interactions would be determined by the electronic and steric influences of the bromo and methyl groups on the benzamide scaffold.

Target Identification and Validation through Interaction Studies

Identifying the specific molecular targets of a compound and validating these interactions are crucial steps in drug discovery and development. For substituted benzamides, various techniques are employed to characterize their binding to proteins and to understand their behavior at a cellular level.

Protein Binding Affinity Studies (e.g., Surface Plasmon Resonance (SPR), Enzyme-Linked Immunosorbent Assays (ELISA))

Techniques like Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) are powerful tools for quantifying the binding affinity between a small molecule and its protein target. nih.govwur.nl While specific SPR or ELISA data for this compound are not currently available, studies on other benzamide derivatives provide insights into their protein binding properties.

For example, the binding of benzamide derivatives to serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), has been investigated using fluorescence spectroscopy. nih.gov This technique allows for the determination of association constants (Kass), which quantify the strength of the interaction. The table below presents the association constants for the binding of two benzamide derivatives, metoclopramide (B1676508) and sultopride, to HSA and BSA. nih.gov

| Compound | Protein | Association Constant (Kass) (M⁻¹) |